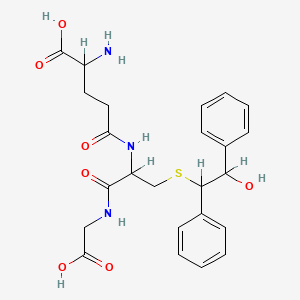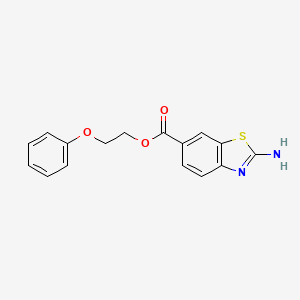
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of azocines, which are eight-membered nitrogen-containing heterocycles. The presence of a tert-butyl group and a carbonitrile group in its structure adds to its chemical versatility and reactivity.
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an alkyne, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile can be compared with other similar compounds, such as:
1-tert-Butyl-4-ethylbenzene: Both compounds contain a tert-butyl group, but differ in their core structures and reactivity.
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound also features a tert-butyl group and is used in different applications, highlighting the versatility of the tert-butyl functional group.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: Another compound with a tert-butyl group, used in different chemical contexts.
The uniqueness of this compound lies in its azocine ring structure and the presence of the carbonitrile group, which confer specific chemical properties and reactivity.
Eigenschaften
| 113236-93-4 | |
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1-tert-butyl-4H-azocine-4-carbonitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)14-8-5-4-6-11(10-13)7-9-14/h4-9,11H,1-3H3 |
InChI-Schlüssel |
OCLNOJQDXQPEFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=CC=CC(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)





![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
